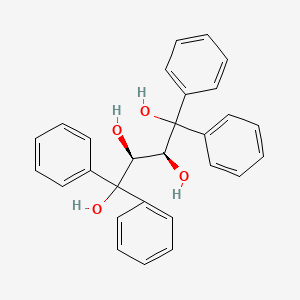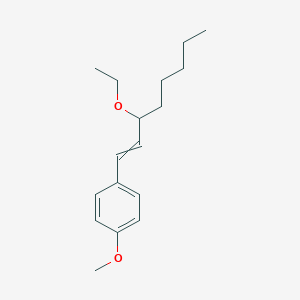
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to an octenyl chain and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with an appropriate octenyl halide under basic conditions. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to enhance reaction rates and selectivity. The use of high-throughput screening methods allows for the rapid identification of optimal reaction parameters, ensuring efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the octenyl chain can be reduced to form saturated derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(3-ethoxy-3-oxooctyl)-4-methoxybenzene.
Reduction: Formation of 1-(3-ethoxyoctyl)-4-methoxybenzene.
Substitution: Formation of 1-(3-ethoxyoct-1-EN-1-YL)-4-bromobenzene or 1-(3-ethoxyoct-1-EN-1-YL)-4-nitrobenzene.
Scientific Research Applications
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The octenyl chain provides a hydrophobic moiety that can interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyoct-1-EN-1-YL)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyoct-1-EN-1-YL)-4-ethoxybenzene: Similar structure but with an additional ethoxy group on the benzene ring.
1-(3-Ethoxyoct-1-EN-1-YL)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
918540-70-2 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(3-ethoxyoct-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C17H26O2/c1-4-6-7-8-17(19-5-2)14-11-15-9-12-16(18-3)13-10-15/h9-14,17H,4-8H2,1-3H3 |
InChI Key |
LOBMQDIPWODYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1=CC=C(C=C1)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
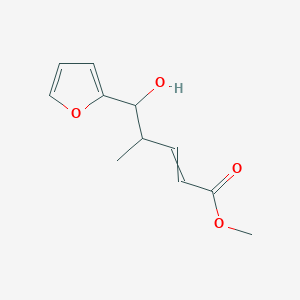
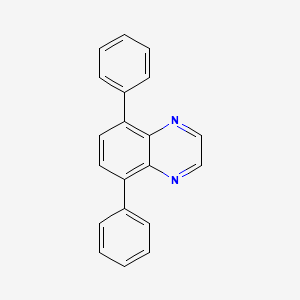
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
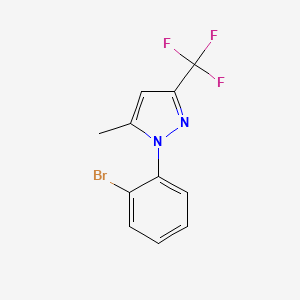
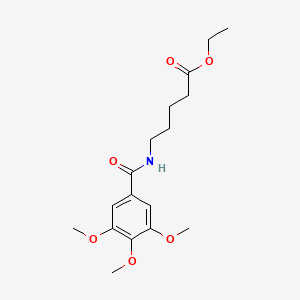
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
